Prostaglandin A2 ethyl ester
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Overview
Description
Prostaglandin A2 ethyl ester is a derivative of prostaglandin A2, a member of the prostaglandin family of lipid compounds. Prostaglandins are synthesized from arachidonic acid and play crucial roles in various physiological processes, including inflammation, pain modulation, and regulation of blood flow . This compound is often used in scientific research due to its stability and ease of handling compared to its parent compound.
Preparation Methods
The synthesis of prostaglandin A2 ethyl ester typically involves the esterification of prostaglandin A2. One common method is the reaction of prostaglandin A2 with ethanol in the presence of an acid catalyst. This reaction proceeds under mild conditions and results in the formation of the ethyl ester derivative . Industrial production methods may involve more complex procedures, including the use of biocatalysts and stereoselective synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Prostaglandin A2 ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced prostaglandin derivatives.
Substitution: Substitution reactions, such as halogenation, can occur in the presence of halogenating agents like bromine or chlorine.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products . Major products formed from these reactions include various prostaglandin analogs with modified functional groups.
Scientific Research Applications
Prostaglandin A2 ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: Researchers use it to investigate the biological roles of prostaglandins in cellular processes, such as inflammation and cell signaling.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of prostaglandin A2 ethyl ester involves its interaction with specific prostaglandin receptors on the cell surface. These receptors are G protein-coupled receptors that mediate various intracellular signaling pathways. Upon binding to its receptor, this compound can activate or inhibit the production of cyclic adenosine monophosphate (cAMP), leading to downstream effects on cellular functions . The molecular targets and pathways involved include the regulation of inflammatory mediators and modulation of immune responses .
Comparison with Similar Compounds
Prostaglandin A2 ethyl ester can be compared with other prostaglandin derivatives, such as:
Prostaglandin E2: Known for its role in inflammation and pain modulation.
Prostaglandin F2α: Involved in the regulation of smooth muscle contraction and reproductive processes.
Prostaglandin D2: Plays a role in allergic responses and sleep regulation.
What sets this compound apart is its stability and ease of handling, making it a valuable tool in research settings. Its unique chemical structure also allows for specific interactions with prostaglandin receptors, providing distinct biological effects .
Properties
Molecular Formula |
C22H34O4 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
ethyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate |
InChI |
InChI=1S/C22H34O4/c1-3-5-8-11-19(23)16-14-18-15-17-21(24)20(18)12-9-6-7-10-13-22(25)26-4-2/h6,9,14-20,23H,3-5,7-8,10-13H2,1-2H3/b9-6-,16-14+/t18-,19-,20+/m0/s1 |
InChI Key |
QCWSNSWUCYNLHP-VGEIBRHWSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OCC)O |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OCC)O |
Origin of Product |
United States |
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